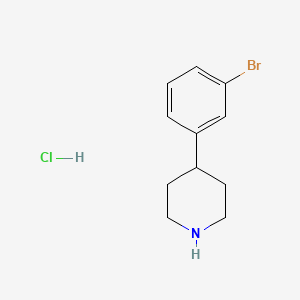

4-(3-Bromophenyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSSYFRUQWDFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-25-8 | |

| Record name | 4-(3-bromophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-Bromophenyl)piperidine Hydrochloride

Introduction

4-(3-Bromophenyl)piperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring attached to a bromophenyl group, is present in a variety of biologically active molecules. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries targeting various biological pathways. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and safety in handling.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural characteristics, spectroscopic data, and safe handling protocols. The causality behind experimental choices and the importance of each characterization technique are explained to provide field-proven insights.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These constants are critical for its identification, purification, and use in subsequent chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1159825-25-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅BrClN | [1][2][3][4] |

| Molecular Weight | 276.60 g/mol | [2][4] |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [2][3] |

| InChIKey | ASSSYFRUQWDFMT-UHFFFAOYSA-N | [2] |

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring. The protons on the piperidine ring adjacent to the nitrogen will likely appear as broad multiplets due to the presence of the hydrochloride salt. The aromatic protons will exhibit splitting patterns (doublets, triplets, and a singlet) characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons of the bromophenyl ring and the four unique carbons of the piperidine ring. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

-

C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A sharp band in the lower frequency region (typically 500-650 cm⁻¹) indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would typically be acquired for the free base, 4-(3-Bromophenyl)piperidine (C₁₁H₁₄BrN, Molecular Weight: 240.14 g/mol )[5][6]. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da.

Visualizing the Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structures and experimental processes.

Caption: 2D structure of this compound.

Caption: General workflow for the analytical characterization of the compound.

Experimental Protocols for Characterization

The following are generalized, self-validating protocols for the analytical characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial as the hydrochloride salt may have limited solubility in less polar solvents like CDCl₃.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals and assign the chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C spectra. Analyze the coupling constants (J) to deduce the connectivity of protons.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure the purity of the analyzed compound.

-

Mass Analysis: Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and confirm the characteristic isotopic pattern for bromine.

Safe Handling, Storage, and Disposal

Adherence to safety protocols is essential when handling any chemical substance.

Hazard Identification: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical properties of this compound. The data and protocols presented herein are designed to support researchers in the confident identification, handling, and application of this versatile chemical intermediate. The combination of tabulated physical data, detailed spectroscopic expectations, and practical experimental workflows serves as a comprehensive resource for professionals in the field of drug discovery and chemical synthesis.

References

- 1. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scbt.com [scbt.com]

- 5. 4-(3-BROMO-PHENYL)-PIPERIDINE | 1159825-25-8 [amp.chemicalbook.com]

- 6. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3-Bromophenyl)piperidine hydrochloride chemical structure

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] This six-membered nitrogenous heterocycle, when substituted with an aryl group at the 4-position, offers a unique three-dimensional conformation that facilitates precise interactions with biological targets.[1][2] Its derivatives are integral to drugs targeting the central nervous system, and they exhibit activities ranging from analgesic to antipsychotic.[3][4]

Within this important class of molecules, this compound (CAS No: 1159825-25-8) serves as a particularly valuable intermediate and building block for drug discovery professionals.[5][6] The presence of a bromine atom on the phenyl ring provides a versatile chemical handle for further elaboration through various cross-coupling reactions.[7] This allows for the systematic exploration of chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, analytical validation, and strategic applications of this compound for researchers and scientists in the field of drug development.

Chemical and Physical Properties

This compound is a solid material at room temperature. Its fundamental properties are summarized below, providing essential information for handling, storage, and experimental design.[5][8][9]

| Property | Value | Source |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [5] |

| CAS Number | 1159825-25-8 | [5][8] |

| Molecular Formula | C₁₁H₁₅BrClN | [5][8] |

| Molecular Weight | 276.60 g/mol | [5][8] |

| Canonical SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [5][9] |

| InChIKey | ASSSYFRUQWDFMT-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, room temperature | [9] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of 4-arylpiperidines can be achieved through several robust methods, with palladium-catalyzed cross-coupling reactions being among the most efficient and versatile.[10][11] A common and effective strategy involves the coupling of a piperidine-derived organometallic reagent with an aryl halide. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural choices.

Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol involves a two-step process: 1) Palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine with 1,3-dibromobenzene, followed by 2) Hydrogenation of the double bond and removal of the Boc protecting group with acidic workup to yield the final hydrochloride salt.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a dry, three-necked flask under an inert nitrogen atmosphere, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 1,3-dibromobenzene (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Causality: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The dppf ligand provides stability and promotes the desired reductive elimination step. The aqueous base is crucial for the transmetalation step, activating the boronic ester.

-

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrogenation, Deprotection, and Salt Formation

-

Hydrogenation: Dissolve the purified intermediate from Step 1 in methanol. Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) and stir at room temperature for 12-24 hours.[12]

-

Causality: The heterogeneous Pd/C catalyst facilitates the reduction of the tetrahydropyridine double bond to the fully saturated piperidine ring.

-

-

Filtration and Deprotection: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.[12] Concentrate the filtrate. To the resulting oil, add a solution of hydrochloric acid in diethyl ether or isopropanol.

-

Isolation: Stir the mixture, which should result in the precipitation of the this compound salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. tandfonline.com [tandfonline.com]

- 4. ijnrd.org [ijnrd.org]

- 5. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

Molecular weight of 4-(3-Bromophenyl)piperidine hydrochloride

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary

This guide provides a comprehensive technical overview of this compound (C₁₁H₁₅BrClN), a key intermediate in modern pharmaceutical synthesis. With a molecular weight of 276.60 g/mol , this compound is a critical building block for a range of active pharmaceutical ingredients (APIs), most notably in the development of PARP inhibitors for oncology. This document details its physicochemical properties, outlines robust synthetic and purification strategies, provides a framework for its analytical characterization, and discusses its primary applications in drug discovery. The protocols and insights are intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous drugs targeting a wide array of conditions, including depression, hypertension, and Alzheimer's disease.[1] Its rigid, three-dimensional structure allows for precise orientation of the aryl group and N-substituent, facilitating specific interactions with biological targets. This compound serves as a highly valuable and versatile intermediate in this context. The bromine atom on the phenyl ring provides a reactive handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2][3] Its hydrochloride salt form ensures greater stability and improved handling characteristics compared to the free base, making it ideal for storage and use in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in a laboratory or process chemistry setting. The key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 276.60 g/mol | [4][5] |

| Molecular Formula | C₁₁H₁₅BrClN | [4][5] |

| CAS Number | 1159825-25-8 | [5][6] |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [4] |

| Appearance | White to off-white solid/powder | [7] |

| Canonical SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [4] |

| Parent Compound | 4-(3-Bromophenyl)piperidine (CID: 21495201) | [4] |

| Component Compounds | Hydrochloric Acid (CID: 313), 4-(3-Bromophenyl)piperidine | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 4-(3-Bromophenyl)piperidine is typically achieved via a multi-step sequence that prioritizes control and yield. A common and robust strategy involves the use of a protecting group on the piperidine nitrogen, followed by a key carbon-carbon bond-forming reaction, and concluding with deprotection and salt formation. The N-Boc (tert-butoxycarbonyl) group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions.

A prevalent synthetic strategy is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed method is highly efficient for creating the aryl-piperidine bond and is tolerant of a wide range of functional groups.

Caption: High-level workflow for the synthesis of 4-(3-Bromophenyl)piperidine HCl.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from N-Boc-piperidine-4-boronic acid pinacol ester and 1-bromo-3-iodobenzene.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a dry, inert-atmosphere-flushed reactor, add N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Sparge the resulting slurry with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Causality Insight: The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination), while the base (K₂CO₃) is crucial for activating the boronic ester for the transmetalation step.[8]

-

-

Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-(3-bromophenyl)piperidine.

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable organic solvent like ethyl acetate or diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution) or anhydrous HCl in diethyl ether (1.5-2.0 eq) at 0 °C.

-

Causality Insight: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) group, releasing isobutylene and carbon dioxide. The piperidine nitrogen, now a free base, is immediately protonated by the excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents, causing it to precipitate.

-

-

Precipitation: Stir the mixture at 0 °C to room temperature for 1-3 hours. A white precipitate of the hydrochloride salt will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities and residual solvent.

-

Drying: Dry the product under vacuum at 40-50 °C to obtain crude this compound.

Purification for High-Purity Applications

For use in pharmaceutical synthesis, the crude product must be purified to remove residual reagents, catalysts, and byproducts. Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts.[9][10]

Caption: Standard workflow for the purification of piperidine salts via recrystallization.

Detailed Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. For piperidine hydrochlorides, polar protic solvents like isopropanol, ethanol, or methanol are often effective.[9] The ideal solvent dissolves the compound when hot but has low solubility at cold temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small volume of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Analytical Characterization

A self-validating protocol requires rigorous analytical testing to confirm the identity, structure, and purity of the final compound.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation & Identity | Aromatic Region (δ 7.0-7.5 ppm): Complex multiplet pattern corresponding to the 4 protons on the bromophenyl ring. Piperidine Region (δ 1.5-3.5 ppm): Broad and distinct signals for the 9 aliphatic protons on the piperidine ring. The N-H proton may appear as a very broad signal. |

| ¹³C NMR | Structural Confirmation | Aromatic Region (δ 120-145 ppm): Signals for the 6 aromatic carbons, including the C-Br carbon. Piperidine Region (δ 25-50 ppm): Signals for the 5 aliphatic carbons of the piperidine ring. |

| FTIR | Functional Group Identification | ~2700-3000 cm⁻¹: Broad absorption due to the N-H⁺ stretch of the ammonium salt. ~2850-2950 cm⁻¹: C-H aliphatic stretches. ~1400-1600 cm⁻¹: C=C aromatic ring stretches. ~500-700 cm⁻¹: C-Br stretch.[12][13] |

| HPLC/UPLC | Purity Assessment | A single major peak with purity typically >98% under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA or formic acid). |

| MS (ESI+) | Molecular Weight Confirmation | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₅BrN⁺ (approx. 240.04/242.04 due to Br isotopes). |

Applications in Drug Development

This compound is not an end product but a crucial intermediate for creating more complex APIs.[14] Its primary utility lies in its dual functionality: the piperidine nitrogen can be alkylated or acylated, while the bromophenyl group is primed for cross-coupling reactions.

A prominent application is in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer. The 4-arylpiperidine core is essential for the drug's interaction with the PARP enzyme.

Caption: Role of the title compound as a key intermediate in API synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced pharmaceutical agents. Its molecular weight of 276.60 g/mol and well-defined physicochemical properties make it a reliable starting material. The synthetic routes, particularly those involving Suzuki cross-coupling, offer a versatile and scalable means of production. Coupled with robust purification protocols like recrystallization and a suite of analytical methods for quality control, this compound can be reliably produced at high purity. Its critical role in the synthesis of drugs like Niraparib underscores its importance to the fields of medicinal chemistry and drug development, making a thorough technical understanding of its properties and handling essential for today's research scientist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 7. (3S)-3-(4-Bromophenyl)piperidine, CasNo.1335523-82-4 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

Synthesis of 4-(3-Bromophenyl)piperidine Hydrochloride: A Senior Application Scientist's In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(3-bromophenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations behind various synthetic methodologies, offering in-depth, field-proven insights into experimental choices and protocol validation. The guide will explore prevalent synthetic strategies, including Grignard reactions, Suzuki-Miyaura cross-coupling, and the reduction of pyridine precursors, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[2][3][4] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively interact with biological targets, offering conformational rigidity that is advantageous in drug design.[2][3] The introduction of an aryl group at the 4-position of the piperidine ring creates the 4-arylpiperidine scaffold, a privileged substructure found in numerous central nervous system (CNS) active agents, analgesics, and other therapeutic agents. The specific target of this guide, this compound[5][6][7][8], serves as a critical intermediate, with the bromine atom providing a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Strategic Approaches to the Synthesis of 4-(3-Bromophenyl)piperidine

The synthesis of 4-(3-bromophenyl)piperidine can be approached through several strategic disconnections. The primary challenge lies in the formation of the C-C bond between the piperidine ring and the 3-bromophenyl group. This guide will focus on three robust and widely employed strategies:

-

Strategy A: Nucleophilic Addition of a Grignard Reagent to a 4-Piperidone.

-

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

-

Strategy C: Reduction of a 4-(3-Bromophenyl)pyridine Precursor.

Each strategy possesses distinct advantages and disadvantages concerning starting material availability, reaction conditions, scalability, and impurity profiles. The choice of a particular route will often depend on the specific resources and objectives of the research program.

Detailed Synthetic Methodologies

Strategy A: Grignard Reaction Approach

This classical approach involves the nucleophilic addition of a 3-bromophenylmagnesium bromide Grignard reagent to a protected 4-piperidone derivative, typically N-Boc-4-piperidone. The resulting tertiary alcohol is then deoxygenated and deprotected to yield the target compound.

3.1.1. Rationale and Mechanistic Considerations

The Grignard reaction is a powerful tool for C-C bond formation. The choice of an N-Boc protecting group for the piperidone nitrogen is crucial for several reasons:

-

Prevention of Side Reactions: The acidic N-H proton of an unprotected piperidone would quench the Grignard reagent. The Boc group is stable under the basic conditions of the Grignard reaction.

-

Solubility and Handling: The Boc-protected intermediate is often more soluble in organic solvents and easier to handle and purify.

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. Subsequent dehydration of the resulting tertiary alcohol and reduction of the ensuing double bond are necessary to arrive at the desired 4-arylpiperidine.

3.1.2. Experimental Protocol: Synthesis of N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are activated, typically with a small crystal of iodine.[9] Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of a solution of 1,3-dibromobenzene in THF. The reaction is initiated with gentle heating and then maintained at a controlled temperature.

-

Addition to N-Boc-4-piperidone: The solution of N-Boc-4-piperidone in anhydrous THF is cooled to a low temperature (e.g., -78 °C) in a separate flask.[9] The freshly prepared Grignard reagent is then added dropwise to the piperidone solution. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature overnight.

-

Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude tertiary alcohol is then subjected to dehydration, often under acidic conditions, to yield N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

3.1.3. Workflow Diagram

Caption: Grignard reaction workflow for intermediate synthesis.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming the C-C bond between the piperidine and aryl moieties.[10][11][12] This approach typically involves the coupling of a piperidine-derived boronic acid or ester with 1,3-dibromobenzene or a related aryl halide.

3.2.1. Rationale and Mechanistic Considerations

The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[11][12] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[13]

A common strategy involves the synthesis of a boronate ester from N-Boc-4-piperidone, which is then coupled with the aryl bromide.[10]

3.2.2. Experimental Protocol: Suzuki Coupling for N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine

-

Synthesis of the Piperidine Boronate Ester: N-Boc-4-piperidone is converted to its corresponding vinyl triflate or enol phosphate. This intermediate is then reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a ligand to form the N-Boc-4-(pinacolatoboryl)-1,2,3,6-tetrahydropyridine.

-

Suzuki Coupling: The isolated piperidine boronate ester is then reacted with 1,3-dibromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Cs₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).[13] The reaction is typically heated to ensure completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

3.2.3. Workflow Diagram

Caption: Suzuki coupling workflow for intermediate synthesis.

Strategy C: Reduction of a 4-(3-Bromophenyl)pyridine Precursor

This strategy involves the synthesis of 4-(3-bromophenyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.

3.3.1. Rationale and Mechanistic Considerations

The synthesis of the 4-(3-bromophenyl)pyridine intermediate can be achieved via a Suzuki coupling between 4-bromopyridine and 3-bromophenylboronic acid. The subsequent reduction of the aromatic pyridine ring is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.[14][15]

3.3.2. Experimental Protocol: Synthesis and Reduction of 4-(3-Bromophenyl)pyridine

-

Synthesis of 4-(3-Bromophenyl)pyridine: 4-Bromopyridine hydrochloride is coupled with 3-bromophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under reflux until completion.

-

Catalytic Hydrogenation: The purified 4-(3-bromophenyl)pyridine is dissolved in a solvent such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.[14] The reaction is then subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure in a hydrogenation apparatus, until the uptake of hydrogen ceases.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated to give the crude 4-(3-bromophenyl)piperidine.

3.3.3. Workflow Diagram

Caption: Reduction pathway for 4-(3-bromophenyl)piperidine synthesis.

Final Deprotection and Salt Formation

For syntheses employing an N-Boc protecting group, a final deprotection step is required. This is typically achieved under acidic conditions, which conveniently leads directly to the desired hydrochloride salt.

Boc Deprotection Protocol

-

Acidic Cleavage: The N-Boc protected piperidine derivative is dissolved in a suitable solvent, such as methanol, dioxane, or dichloromethane.

-

Acid Addition: A solution of hydrochloric acid (e.g., 2 N HCl in methanol or 4 M HCl in dioxane) is added, and the reaction is stirred at room temperature or gently heated (e.g., to 60 °C) for a few hours.[16]

-

Isolation: The solvent is removed under reduced pressure, often yielding the hydrochloride salt as a solid. The product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether to afford the final this compound.

Table 1: Comparison of Synthetic Strategies

| Feature | Grignard Reaction | Suzuki-Miyaura Coupling | Pyridine Reduction |

| Key Bond Formation | C-C (Nucleophilic Addition) | C-C (Cross-Coupling) | C-N (Ring Reduction) |

| Common Starting Materials | N-Boc-4-piperidone, 1,3-dibromobenzene | N-Boc-4-piperidone derivative, 1,3-dibromobenzene | 4-Bromopyridine, 3-bromophenylboronic acid |

| Key Reagents | Mg, THF | Pd catalyst, base, boronic ester | Pd/C or PtO₂, H₂ |

| Advantages | Utilizes readily available starting materials. | High functional group tolerance, mild conditions. | Can be a high-yielding route. |

| Disadvantages | Requires strictly anhydrous conditions, can have side reactions. | Cost of palladium catalysts and ligands. | Requires handling of hydrogen gas, potential for over-reduction. |

Conclusion

The synthesis of this compound can be successfully achieved through several reliable and scalable synthetic routes. The choice of a particular methodology will be guided by factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The Grignard approach is a classic and cost-effective method, while the Suzuki-Miyaura coupling offers greater versatility and functional group tolerance. The reduction of a pyridine precursor provides a direct route to the piperidine core. Each of these strategies, when executed with careful attention to experimental detail, provides a robust pathway to this valuable synthetic intermediate, paving the way for the discovery and development of novel therapeutics.

References

- 1. (3S)-3-(4-Bromophenyl)piperidine, CasNo.1335523-82-4 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scbt.com [scbt.com]

- 7. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine Hydrochloride: A Cornerstone Scaffold in Modern Drug Discovery

This guide provides an in-depth technical review of 4-(3-Bromophenyl)piperidine hydrochloride, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and critical applications, underscoring its significance as a versatile scaffold in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of the 4-Arylpiperidine Moiety

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When substituted with an aryl group at the 4-position, as in 4-(3-Bromophenyl)piperidine, it provides a well-defined three-dimensional vector for exploring structure-activity relationships (SAR).[3]

The introduction of a bromine atom on the phenyl ring at the meta-position is a strategic choice. Bromine serves as a versatile chemical handle, enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse chemical libraries from a common intermediate, accelerating the hit-to-lead and lead optimization phases of drug discovery.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation studies.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature.[4] A comprehensive summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1159825-25-8 | [5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₅BrClN | [5][6][7][8] |

| Molecular Weight | 276.60 g/mol | [6][7][8] |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [6] |

| Appearance | White to off-white solid | [4] |

| SMILES | C1CNCCC1C2=CC(=CC=C2)Br.Cl | [6][7] |

| InChI Key | ASSSYFRUQWDFMT-UHFFFAOYSA-N | [6] |

| Storage | Inert atmosphere, room temperature | [4][7] |

Synthesis and Characterization

The synthesis of 4-arylpiperidines can be achieved through various routes. A common and effective strategy involves the reduction of a corresponding tetrahydropyridine precursor. While a specific synthetic protocol for the 3-bromo isomer is not detailed in the provided literature, a well-documented procedure for the analogous 4-(4-bromophenyl)piperidine demonstrates the core chemical logic. This process involves the catalytic hydrogenation of a tetrahydropyridine intermediate.

General Synthetic Workflow (Analogous Synthesis)

The following diagram illustrates a representative pathway for the synthesis of a 4-arylpiperidine, which is conceptually applicable to the 3-bromo isomer.

References

- 1. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(3-BROMO-PHENYL)-PIPERIDINE | 1159825-25-8 [amp.chemicalbook.com]

- 5. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scbt.com [scbt.com]

- 9. arctomsci.com [arctomsci.com]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Bromophenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 4-(3-Bromophenyl)piperidine hydrochloride (CAS No: 1159825-25-8)[1]. Phenylpiperidine derivatives are significant scaffolds in medicinal chemistry and drug development[2]. Accurate and thorough characterization is paramount for researchers and scientists in this field. This document synthesizes predictive analysis based on fundamental principles with reference data from analogous structures to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed methodologies for data acquisition are also provided to ensure experimental integrity and reproducibility.

Molecular Structure and Analysis

This compound is an amine salt with the molecular formula C₁₁H₁₅BrClN and a molecular weight of approximately 276.60 g/mol [3]. The structure consists of a piperidine ring substituted at the 4-position with a 3-bromophenyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.

For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Structure of 4-(3-Bromophenyl)piperidinium cation with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for the protons on the adjacent carbons (C2 and C6) compared to the free base, due to the inductive effect of the positive charge.

Predicted Chemical Shifts and Multiplicities:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| NH₂ ⁺ | 9.0 - 10.0 | Broad singlet (br s) | 2H | Exchangeable protons on the positively charged nitrogen, often broad. |

| H2', H4', H5', H6' | 7.2 - 7.6 | Multiplets (m) | 4H | Aromatic protons. H2' will be a singlet-like signal, while the others will show meta and ortho coupling. |

| H2, H6 (axial & eq) | 3.4 - 3.7 | Multiplet (m) | 4H | Protons adjacent to the N⁺ atom are deshielded and shifted downfield. |

| H4 (axial) | 2.9 - 3.2 | Multiplet (m) | 1H | Benzylic proton, deshielded by the aromatic ring. |

| H3, H5 (axial & eq) | 1.9 - 2.3 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring. |

Causality Behind Experimental Choices: A standard 400 or 500 MHz spectrometer is sufficient for resolving the proton signals of this molecule[4]. Deuterated solvents like DMSO-d₆ or D₂O are ideal for amine salts to ensure solubility and observe the N-H protons. In CDCl₃, the compound may have limited solubility, and proton exchange could be slow.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display 9 distinct signals, as C3/C5 and C2/C6 pairs are chemically equivalent due to symmetry.

Predicted Chemical Shifts:

| Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C1' | ~145 | Quaternary aromatic carbon attached to the piperidine ring. |

| C3' | ~122 | Aromatic carbon directly bonded to bromine (ipso-carbon), its shift is influenced by the heavy atom effect. |

| C2', C4', C5', C6' | 125 - 132 | Aromatic carbons, with shifts determined by their position relative to the bromine and piperidine substituents. |

| C2, C6 | ~45 | Carbons adjacent to the N⁺ atom, shifted downfield. |

| C4 | ~41 | Benzylic carbon, deshielded by the phenyl ring. |

| C3, C5 | ~32 | Aliphatic carbons in the piperidine ring. |

Expertise & Insight: The chemical shifts of piperidine carbons are well-documented. For the parent piperidinium ion, C2/C6 appear around 45 ppm and C4 around 23 ppm[5]. The substitution at C4 with a bulky, electron-withdrawing phenyl group shifts the C4 signal significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic feature is the presence of the secondary ammonium ion (R₂NH₂⁺).

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3200 - 2700 | N⁺-H Stretch | Strong, Broad | This very broad and complex absorption is the hallmark of an amine hydrochloride salt, resulting from strong hydrogen bonding[6][7]. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Stretching vibrations of C-H bonds on the phenyl ring. |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Medium | Stretching vibrations of C-H bonds on the piperidine ring. These peaks often appear as shoulders on the broad N⁺-H band[8]. |

| ~1600 & ~1475 | C=C Stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| 1620 - 1560 | N⁺-H₂ Bend | Medium | Asymmetric and symmetric bending vibrations of the secondary ammonium group[9]. |

| 1100 - 1000 | C-N Stretch | Medium | Stretching of the carbon-nitrogen bond. |

| ~780 & ~690 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for meta-substituted benzene. |

| 600 - 500 | C-Br Stretch | Medium | Carbon-bromine stretching vibration. |

Protocol Validation: The protocol for acquiring an IR spectrum must account for the solid nature of the sample. The KBr pellet method is a trustworthy and standard procedure for obtaining high-quality spectra of solid amine salts.

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. For ESI-MS, the analysis will detect the cationic form of the molecule.

Analysis and Predicted Fragmentation:

-

Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the parent cation [C₁₁H₁₄BrN + H]⁺, which is the free base form. The expected m/z would be for the C₁₁H₁₅BrN⁺ ion.

-

Calculated Monoisotopic Mass: 240.0493 (for ⁷⁹Br) and 242.0473 (for ⁸¹Br).

-

-

Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit a characteristic pair of peaks (M⁺ and M⁺+2) of almost equal intensity for every fragment containing a bromine atom.

-

Key Fragmentation Pathways: Fragmentation of the piperidine ring is a common pathway. Alpha-cleavage (cleavage of the bonds adjacent to the nitrogen) is typical for amines.

-

Loss of the bromophenyl group: Cleavage at the C4-C1' bond could lead to a piperidinyl fragment.

-

Ring Opening: Fragmentation of the piperidine ring itself can lead to a series of smaller ions.

-

Caption: Predicted major fragmentation pathways for 4-(3-Bromophenyl)piperidine.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound.

| Technique | Key Feature | Interpretation |

| ¹H NMR | Broad NH₂⁺ signal (~9-10 ppm); downfield aliphatic signals (H2/H6, ~3.5 ppm); distinct aromatic multiplet pattern. | Confirms the piperidinium salt structure and the meta-substitution on the phenyl ring. |

| ¹³C NMR | 9 distinct carbon signals. | Confirms the molecular symmetry and the chemical environment of each carbon atom. |

| IR | Very broad N⁺-H stretch (3200-2700 cm⁻¹); aromatic C-H bends (~780, 690 cm⁻¹). | Confirms the secondary amine salt functional group and meta-substitution pattern. |

| MS (ESI+) | Isotopic doublet at m/z ~240/242 with ~1:1 intensity. | Confirms the molecular mass of the free base and the presence of one bromine atom. |

References

- 1. scbt.com [scbt.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H15BrClN | CID 46735221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its unique conformational flexibility, basic nitrogen center, and synthetic tractability have made it a cornerstone in the design of a vast array of therapeutic agents targeting a wide spectrum of diseases. This guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, and its profound impact on drug discovery. Through an analysis of key approved drugs and clinical candidates, we will illuminate the structure-activity relationships (SAR) that govern its biological activity and discuss advanced strategies for its application in modern drug design.

Introduction: The Enduring Significance of the Piperidine Moiety

The prevalence of the piperidine scaffold in pharmaceuticals is remarkable, featuring in a significant number of top-selling drugs and being one of the most common heterocycles in FDA-approved pharmaceuticals.[1][2] Its success can be attributed to several key features that make it an ideal building block in drug design:[3][4]

-

Physicochemical Properties: The piperidine ring's pKa is typically in the range of 7.0-11.0, allowing the nitrogen atom to be protonated at physiological pH.[5][6] This basicity is crucial for forming salt bridges and hydrogen bonds with biological targets, such as enzymes and receptors.

-

Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation. This predictable, yet flexible, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with the binding pockets of target proteins.[1]

-

Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, providing medicinal chemists with a robust toolkit to explore chemical space and optimize drug candidates.[7]

This guide will navigate the multifaceted role of piperidine, from its foundational chemistry to its application in cutting-edge drug discovery programs.

Physicochemical and Structural Properties: The Foundation of Activity

The therapeutic efficacy of piperidine-containing drugs is intrinsically linked to the scaffold's inherent properties.

Basicity and pKa Modulation

The basic nitrogen atom of the piperidine ring is a critical pharmacophoric element. Its ability to exist in a protonated state at physiological pH (7.4) facilitates ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding sites. The pKa of the piperidine nitrogen can be fine-tuned by the electronic effects of substituents on the ring. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it. This modulation is a key strategy in optimizing a drug's pharmacokinetic and pharmacodynamic profile.

Table 1: pKa Values of Representative Piperidine-Containing Compounds

| Compound | Substituent(s) | pKa | Reference |

| Piperidine | None | ~11.2 | [5] |

| 1-Methylpiperidine | N-Methyl | ~10.1 | [8] |

| 4-Hydroxypiperidine | 4-Hydroxy | ~10.5 | N/A |

| 1-Acetylpiperidine | N-Acetyl | ~3.5 | N/A |

| Risperidone | Complex | ~8.2 | [9] |

Conformational Analysis: The Chair and its Implications

The piperidine ring predominantly exists in a low-energy chair conformation, which minimizes steric and torsional strain. Substituents on the ring can occupy either axial or equatorial positions. The energetic preference for equatorial substitution of bulky groups is a well-established principle that medicinal chemists leverage to control the three-dimensional arrangement of functional groups.

Diagram: Chair Conformation of a Substituted Piperidine

Caption: Chair conformation of a piperidine ring with equatorial and axial substituents.

Synthetic Strategies: Building the Piperidine Core

A vast and versatile array of synthetic methods has been developed for the construction of the piperidine scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of substituted pyridines. This approach is widely used in industrial-scale synthesis due to its efficiency and the availability of a broad range of pyridine precursors.

Reductive Amination

Reductive amination provides a convergent approach to piperidine synthesis, allowing for the introduction of diversity at the nitrogen atom. This method involves the reaction of a 1,5-dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting imine/enamine.[10][11]

Experimental Protocol: One-Pot Reductive Amination for N-Substituted Piperidine Synthesis

-

Reaction Setup: To a stirred solution of the carbonyl compound (e.g., glutaraldehyde, 1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane, 0.1 M) containing powdered 4 Å molecular sieves, add the amine (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Diagram: Reductive Amination Workflow

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fexofenadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 7. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Classics in Chemical Neuroscience: Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

A Researcher's Guide to Procuring 4-(3-Bromophenyl)piperidine hydrochloride: From Supplier Vetting to Quality Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quality and reliability of starting materials are paramount to the success of a research program. 4-(3-Bromophenyl)piperidine hydrochloride (CAS No. 1159825-25-8) is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is prevalent in compounds targeting central nervous system (CNS) disorders, among other therapeutic areas. The integrity of this starting material directly impacts the synthetic route's efficiency, the purity of the final compound, and ultimately, the reproducibility of biological data.

This guide provides a comprehensive framework for researchers to navigate the commercial landscape of this compound procurement. It extends beyond a simple list of suppliers, offering a detailed methodology for supplier evaluation, a comparative analysis of commercial sources, and a robust, step-by-step protocol for in-house quality control and validation.

Part 1: The Critical Importance of Supplier Selection in Pharmaceutical Research

The selection of a chemical supplier is a critical decision that can have far-reaching implications for a research project. While cost is often a primary consideration, a myopic focus on price can lead to unforeseen challenges, including batch-to-batch variability, the presence of uncharacterized impurities, and delays in project timelines. A thorough evaluation of potential suppliers should be a multi-faceted process encompassing the following key areas:

-

Transparency and Documentation: Reputable suppliers will readily provide comprehensive technical documentation. This includes a detailed Certificate of Analysis (CoA) for each batch, Safety Data Sheets (SDS), and clear specifications for the material. The CoA should not be a mere statement of compliance but should provide actual analytical data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

-

Purity and Analytical Characterization: The required purity of this compound will depend on the specific application. For early-stage discovery chemistry, a purity of ≥95% may be acceptable. However, for later-stage development and studies requiring high precision, a purity of ≥98% or even ≥99% is often necessary. It is crucial to ascertain the analytical techniques used to determine purity and to ensure they are appropriate for detecting potential impurities.

-

Consistency and Manufacturing Controls: For long-term research projects, batch-to-batch consistency is essential. A supplier with robust manufacturing controls and adherence to Good Manufacturing Practices (GMP) or equivalent quality management systems is more likely to provide a consistent product. Inquiries into the supplier's manufacturing processes and quality assurance protocols can provide valuable insights.

-

Customer and Technical Support: The ability to communicate with a knowledgeable technical support team is invaluable. Should any questions or issues arise regarding the product's quality or handling, responsive and expert support can save significant time and resources.

Part 2: Comparative Analysis of Commercial Suppliers

The following table provides a comparative overview of several commercial suppliers of this compound. It is important to note that pricing and availability are subject to change, and researchers should always obtain a current quotation directly from the supplier.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Merck) [1] | Typically ≥97% | Gram to multi-gram scale | Offers a wide range of research chemicals and is known for its extensive quality control and documentation.[2] |

| Apollo Scientific [3] | 97% | Gram to multi-gram scale | A UK-based supplier specializing in research chemicals for the pharmaceutical and life science industries. |

| BLD Pharm [4] | Varies by product | Gram to kilogram scale | A global supplier with a broad catalog of building blocks and intermediates. |

| Santa Cruz Biotechnology [5] | For research use only | Gram scale | Provides a wide array of biochemicals for research purposes. |

| ChemicalBook [6][7] | Varies by listing | Varies by supplier | An online platform that connects buyers with various chemical manufacturers, primarily in China. |

| GlobalChemMall [8] | Typically ≥99% | Kilogram to metric ton scale | A wholesale platform for chemical products, often catering to larger-scale needs. |

Part 3: In-House Quality Control and Validation Protocol

Upon receipt of a new batch of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and to ensure the material is suitable for its intended use. The following is a detailed, step-by-step protocol for the validation of a newly acquired batch.

Documentation Review

-

Certificate of Analysis (CoA) Verification:

-

Confirm that the received CoA corresponds to the batch number on the product label.

-

Review the analytical data provided. Ensure that the methods used (e.g., ¹H NMR, HPLC) are appropriate for structure confirmation and purity assessment.

-

Check for consistency between the reported data and the expected chemical structure and purity. An example of a comprehensive CoA can be found from suppliers like MedchemExpress.[9][10]

-

-

Safety Data Sheet (SDS) Review:

-

Familiarize yourself with the handling, storage, and emergency procedures outlined in the SDS.

-

Ensure that appropriate personal protective equipment (PPE) is available and used during handling.

-

Physical Characterization

-

Visual Inspection:

-

Observe the physical appearance of the material (e.g., color, form). It should be a white to off-white solid.

-

Note any inconsistencies with the supplier's description or previous batches.

-

-

Solubility Test:

-

Test the solubility of a small amount of the material in a relevant solvent (e.g., water, methanol, DMSO).

-

This can provide a quick indication of potential gross impurities.

-

Analytical Chemistry Validation

-

¹H NMR Spectroscopy:

-

Objective: To confirm the chemical structure and identify any organic impurities.

-

Protocol:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound.

-

The aromatic region should show the characteristic pattern for a 1,3-disubstituted benzene ring.

-

The aliphatic region should correspond to the piperidine ring protons.

-

Integrate the peaks to confirm the correct proton ratios.

-

Look for any unexpected signals that may indicate the presence of impurities.

-

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.

-

The mobile phase will likely be a gradient of water and acetonitrile or methanol, with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Inject the solution onto the HPLC system and monitor the elution profile with a UV detector (e.g., at 254 nm).

-

Analysis:

-

Calculate the purity of the sample based on the area percentage of the main peak.

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

-

Note the retention time of the main peak for future reference.

-

-

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Infuse a dilute solution of the compound into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Analysis:

-

Look for the molecular ion peak corresponding to the free base [M+H]⁺ (expected m/z ≈ 240.0/242.0 for the bromine isotopes).

-

The presence of this peak confirms the correct molecular weight.

-

-

-

Part 4: Workflow and Data Management

A systematic approach to procurement and validation is crucial for maintaining data integrity and ensuring project continuity.

Procurement and Validation Workflow

References

- 1. This compound | 1159825-25-8 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 1159825-25-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 1159825-25-8|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 4-(3-BROMO-PHENYL)-PIPERIDINE manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 7. 4-(3-BROMO-PHENYL)-PIPERIDINE suppliers & manufacturers in China [m.chemicalbook.com]

- 8. globalchemmall.com [globalchemmall.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. echemi.com [echemi.com]

A Professional's Guide to the Safe Handling of 4-(3-Bromophenyl)piperidine Hydrochloride

An In-depth Technical Guide for Drug Development Professionals

Section 1: Introduction & Compound Profile

4-(3-Bromophenyl)piperidine hydrochloride is a heterocyclic organic compound frequently utilized as a key building block in medicinal chemistry and drug discovery. Its piperidine core and functionalized phenyl ring make it a valuable scaffold for synthesizing novel therapeutic agents targeting a range of biological pathways. However, its chemical reactivity and inherent toxicological profile necessitate a robust understanding of its hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in established regulatory data and field-proven laboratory practices. It is intended for researchers, chemists, and drug development professionals who handle this compound.

1.1 Compound Identification and Properties

Proper identification is the first step in a sound safety protocol. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(3-bromophenyl)piperidine;hydrochloride | [1] |

| CAS Number | 1159825-25-8 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrClN | [1][2] |

| Molecular Weight | 276.60 g/mol | [1] |

| Physical Form | Solid, powder |

Section 2: Comprehensive Hazard Assessment

Understanding the specific hazards associated with this compound is fundamental to mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate the necessary precautions.[1]

2.1 GHS Classification

The GHS provides a standardized framework for hazard communication. The classifications for this compound indicate risks upon ingestion and contact with skin, eyes, and the respiratory system.[1][3][4]

| GHS Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1][3] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation[1][3][4] |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[1][3][4] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation[1][4] |

2.2 Interpretation of Hazards for Laboratory Practice

-

H302 (Harmful if swallowed): This classification underscores the importance of preventing ingestion. The primary causality is the compound's potential to cause systemic toxicity if it enters the gastrointestinal tract. This necessitates strict policies against eating, drinking, or smoking in laboratory areas and emphasizes thorough handwashing after handling.[3][5]

-

H315 (Causes skin irritation): The compound can cause local inflammation, redness, or dermatitis upon dermal contact. This hazard is the primary driver for the mandatory use of chemical-resistant gloves and protective clothing to create a physical barrier between the chemical and the skin.[6][7]

-

H319 (Causes serious eye irritation): Direct contact with the eyes, either from airborne dust or splashes, can lead to significant irritation or damage. This risk is mitigated by the mandatory use of safety glasses with side shields or chemical goggles.[5][8]

-

H335 (May cause respiratory irritation): As a fine powder, the compound can easily become airborne during manipulation (e.g., weighing, transferring). Inhalation of these particles can irritate the respiratory tract. This is the critical rationale for handling the solid material exclusively within a certified chemical fume hood or other ventilated enclosure.[6][7]

Section 3: Risk Mitigation & Safe Handling Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is essential. The following logical workflow illustrates the hierarchy of controls that should be applied when working with this compound.

Caption: Hierarchy of controls for handling hazardous chemicals.

3.1 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and transfer operations involving the solid powder must be conducted in a properly functioning chemical fume hood. This is non-negotiable, as it directly mitigates the respiratory irritation hazard (H335) by containing dust at the source.[7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[6]

-

Safety Stations: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this compound is handled.[5]

3.2 Personal Protective Equipment (PPE): A Self-Validating Barrier

The selection of PPE must directly correspond to the identified hazards.

| PPE Type | Specification | Rationale & Validation |

| Hand Protection | Nitrile or other chemical-resistant gloves. Inspect before use. | Prevents skin irritation (H315). Change gloves immediately if contaminated and after handling is complete.[9] |